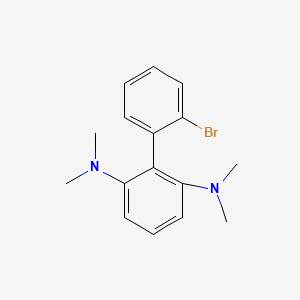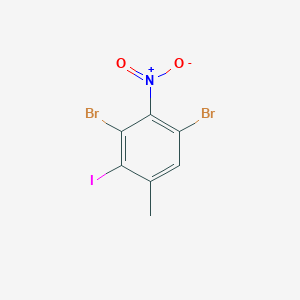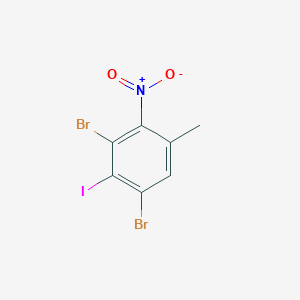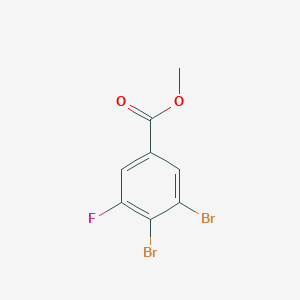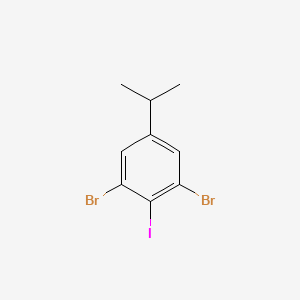
3,5-Dibromo-4-iodoisopropylbenzene
Descripción general
Descripción
3,5-Dibromo-4-iodoisopropylbenzene is an organic compound with the molecular formula C₉H₉Br₂I It is a halogenated derivative of isopropylbenzene, characterized by the presence of two bromine atoms and one iodine atom on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-4-iodoisopropylbenzene typically involves the halogenation of isopropylbenzene derivatives. One common method is the sequential bromination and iodination of isopropylbenzene. The process can be summarized as follows:
Bromination: Isopropylbenzene is first brominated using bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃). This step introduces bromine atoms at the 3 and 5 positions of the benzene ring.
Iodination: The dibromo compound is then iodinated using iodine (I₂) and a suitable oxidizing agent, such as nitric acid (HNO₃) or hydrogen peroxide (H₂O₂), to introduce the iodine atom at the 4 position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3,5-Dibromo-4-iodoisopropylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and iodine) can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds. This involves the use of palladium catalysts and boronic acids or esters.
Reduction Reactions: The halogen atoms can be reduced to hydrogen atoms using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Common Reagents and Conditions
Substitution: NaOH, KOtBu, DMF (dimethylformamide) as solvent, elevated temperatures.
Coupling: Palladium catalysts (Pd(PPh₃)₄), boronic acids, bases like K₂CO₃, solvents like toluene or THF (tetrahydrofuran).
Reduction: LiAlH₄, NaBH₄, solvents like ether or THF.
Major Products
Substitution: Formation of substituted isopropylbenzene derivatives.
Coupling: Formation of biaryl compounds.
Reduction: Formation of isopropylbenzene.
Aplicaciones Científicas De Investigación
3,5-Dibromo-4-iodoisopropylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of halogenated compounds’ effects on biological systems, including their potential as enzyme inhibitors or modulators.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3,5-Dibromo-4-iodoisopropylbenzene depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The halogen atoms can enhance the compound’s binding affinity and specificity for its targets, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 3,5-Dibromo-4-chloroisopropylbenzene
- 3,5-Dibromo-4-fluoroisopropylbenzene
- 3,5-Dibromo-4-methylisopropylbenzene
Uniqueness
3,5-Dibromo-4-iodoisopropylbenzene is unique due to the presence of both bromine and iodine atoms, which confer distinct reactivity and properties compared to other halogenated isopropylbenzene derivatives. The combination of these halogens can influence the compound’s chemical behavior, making it valuable for specific synthetic and research applications.
Propiedades
IUPAC Name |
1,3-dibromo-2-iodo-5-propan-2-ylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Br2I/c1-5(2)6-3-7(10)9(12)8(11)4-6/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLTZHZUUBYNMAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)Br)I)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Br2I | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501262583 | |
| Record name | 1,3-Dibromo-2-iodo-5-(1-methylethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501262583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.88 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1160575-01-8 | |
| Record name | 1,3-Dibromo-2-iodo-5-(1-methylethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160575-01-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dibromo-2-iodo-5-(1-methylethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501262583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 2-(ethyl(methyl)amino)benzo[d]oxazole-6-carboxylate](/img/structure/B3215377.png)
![4-Iodo-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B3215380.png)
